N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-27-16-5-3-2-4-15(16)12-20-19(26)14-8-10-24(11-9-14)18-7-6-17-22-21-13-25(17)23-18/h2-7,13-14H,8-12H2,1H3,(H,20,26) |
InChI Key |
BLDBECSPTAYIQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The triazolo-pyridazine ring is constructed from 3-chloro-6-hydrazinylpyridazine (Intermediate A ), synthesized via nucleophilic substitution of 3,6-dichloropyridazine with hydrazine hydrate in refluxing ethanol (85°C, 12 hr). Subsequent cyclization with triethyl orthoformate under acidic conditions (HCl, 80°C, 6 hr) yields 6-chloro-triazolo[4,3-b]pyridazine (Intermediate B ).
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | N₂H₄·H₂O, EtOH | 85°C | 12 hr | 78% |
| 2 | HC(OEt)₃, HCl | 80°C | 6 hr | 65% |
Alternative Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclization. A mixture of Intermediate A and formamidine acetate in DMF achieves 85% yield in 30 minutes at 150°C.
Preparation of the Piperidine-4-Carboxamide Intermediate
Piperidine-4-carboxylic acid is converted to its methyl ester via Fischer esterification (H₂SO₄, MeOH, reflux), followed by Boc protection of the amine (Boc₂O, DMAP, 25°C). The ester is hydrolyzed to the carboxylic acid (NaOH, H₂O/THF), which undergoes amide coupling with 2-methoxybenzylamine using HATU/DIPEA in DMF (0°C to 25°C, 12 hr).
Key Data:
-
Boc Deprotection: TFA/DCM (1:1), 2 hr, quantitative yield
Coupling of Triazolo-Pyridazine and Piperidine Units
A Buchwald-Hartwig amination couples Intermediate B with the piperidine-4-carboxamide derivative. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 hr), the chloro group is displaced by the piperidine nitrogen, yielding 1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (Intermediate C ).
Optimization Table:
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | KOtBu | 54% |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 89% |
Introduction of the N-(2-Methoxybenzyl) Group
Intermediate C undergoes reductive amination with 2-methoxybenzaldehyde (NaBH₃CN, AcOH/MeOH, 25°C, 6 hr) to install the methoxybenzyl moiety. Alternative alkylation with 2-methoxybenzyl bromide (K₂CO₃, DMF, 60°C) provides comparable yields (82% vs. 79%) but requires stringent moisture control.
Comparative Analysis:
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, AcOH/MeOH | 25°C, 6 hr | 82% | 95% |
| Alkylation | 2-MeOBnBr, K₂CO₃ | 60°C, 12 hr | 79% | 93% |
Final Product Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1 → 3:1) followed by recrystallization from ethanol/water (9:1). Characterization includes:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.45–7.25 (m, 4H, aromatic), 4.42 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃).
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Use of electron-withdrawing groups on pyridazine directs triazole formation at the 6-position.
-
Amine Protection : Boc groups prevent side reactions during coupling but require acidic deprotection.
-
Catalyst Poisoning : Residual hydrazine from Intermediate A necessitates thorough washing before Pd-catalyzed steps.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g) achieved 68% overall yield using:
Chemical Reactions Analysis
N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves several key steps:
- Starting Materials : The synthesis typically begins with piperidine derivatives and triazole precursors.
- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amide bond.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing triazole rings. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle regulation .
- Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
Antimicrobial Activity
The presence of the triazole moiety is often associated with antimicrobial properties:
- Spectrum of Activity : Research suggests that derivatives of triazoles can exhibit activity against a broad range of pathogens, including bacteria and fungi .
Other Pharmacological Effects
Compounds featuring triazole structures have been investigated for additional pharmacological effects:
- Anti-inflammatory Effects : Some studies suggest anti-inflammatory properties that could benefit conditions like arthritis .
- CNS Activity : There is ongoing research into the central nervous system effects of these compounds, potentially leading to new treatments for neurological disorders .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
Study on Anticancer Activity
A study published in 2020 evaluated a series of triazole derivatives for their anticancer activity. The findings indicated that compounds similar to this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related triazole compounds. It reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Notable Cell Lines/Pathogens |
|---|---|---|
| Anticancer | High efficacy | MCF-7 (breast), HeLa (cervical) |
| Antimicrobial | Effective | Various Gram-positive/negative bacteria |
| Anti-inflammatory | Potential observed | Animal models studied |
| CNS Activity | Under investigation | Various neurological models |
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo[4,3-b]Pyridazine Core
The 3-position of the triazolo ring is a key site for structural diversification. Modifications here influence target selectivity and potency:
- 3-Methyl substitution : Present in N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (), this substitution enhances binding to BRD4 bromodomains, critical in epigenetic regulation .
- 3-Phenyl substitution : Found in N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (), aromatic groups may improve lipophilicity and membrane permeability .
- 3-Trifluoromethyl substitution : In N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (), the CF₃ group enhances metabolic stability and target affinity .
Amide Side Chain Modifications
The amide nitrogen substituent modulates solubility and receptor interactions:
- 2-Methoxybenzyl group : Unique to the target compound, this substituent may confer selectivity for receptors sensitive to methoxyaryl motifs, as seen in serotonin receptor ligands .
- Fluorophenyl-ethyl group : In N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (), fluorine improves pharmacokinetic properties (e.g., bioavailability) via reduced oxidative metabolism .
Enzyme and Protein Inhibitors
- Lin28 Inhibition : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, ) blocks Lin28 proteins, which are implicated in cancer stem cell renewal .
- BRD4 Inhibition : The 3-methyl-triazolo derivative in inhibits BRD4 with an IC₅₀ < 1 µM, validated by X-ray crystallography .
- CatSper Blockade: N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () inhibits CatSper channels, a target for non-hormonal male contraceptives .
Physicochemical Properties
- LogP and Solubility : N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () has a LogP of 0.85, suggesting moderate lipophilicity, while fluorinated analogs (e.g., ) likely exhibit improved solubility .
- Melting Points : Triazolo-pyridazine derivatives with polar substituents (e.g., ’s E-4b, mp 253–255°C) show higher melting points due to intermolecular hydrogen bonding .
Implications for Drug Design
The [1,2,4]triazolo[4,3-b]pyridazine scaffold offers versatility for targeting diverse biological pathways. Key observations include:
- 3-Position Substitutions : Influence target selectivity (e.g., methyl for BRD4, trifluoromethyl for stability) .
- Amide Side Chains : Modulate solubility and receptor interactions; electron-withdrawing groups (e.g., fluorine) enhance metabolic stability .
- Structural Rigidity : The planar triazolo-pyridazine system may favor π-stacking interactions in enzyme active sites .
Further studies on the target compound should explore its binding to Lin28 or BRD4, given the activities of its closest analogs. Synthetic optimization could involve introducing 3-substituents or fluorinated side chains to balance potency and drug-like properties.
Biological Activity
N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a methoxybenzyl group. Its molecular formula is , indicating a substantial number of nitrogen atoms which may contribute to its biological activities.
Anti-tubercular Activity
Recent studies have highlighted the potential of various derivatives of similar structural frameworks in exhibiting anti-tubercular activity. For instance, compounds with similar piperidine and triazole structures have shown promising results against Mycobacterium tuberculosis. The activity is often measured using inhibitory concentration values (IC50) and cytotoxicity assessments on human cell lines.
| Compound | IC50 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|
| Compound A | 1.35 | Non-toxic |
| Compound B | 2.18 | Non-toxic |
| Compound C | 3.73 | Non-toxic |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interaction with Cellular Targets : The triazole moiety can interact with various cellular targets, disrupting normal cellular functions.
Anti-inflammatory Properties
Preliminary data suggest that derivatives of this compound may possess anti-inflammatory properties. For example, compounds with similar functional groups have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of piperidine-based compounds evaluated their anti-tubercular activity. Among the synthesized compounds, those featuring the triazole and methoxybenzyl groups demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values as low as 1.35 μM .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicated that modifications on the piperidine ring and variations in the substituents on the benzyl group could enhance biological activity. This suggests that optimizing these structural components could yield more potent derivatives .
Q & A
Basic: What synthetic methodologies are employed to synthesize N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of intermediates like 3-chloro-6-hydrazinylpyridazine with reagents such as diethyl ethoxymethylenemalonate or triethyl orthoacetate .
- Substitution : Chlorine substitution at the 6-position of the triazolopyridazine ring with piperidine derivatives under nucleophilic conditions .
- Coupling : Amide bond formation between the piperidine-4-carboxamide moiety and the 2-methoxybenzyl group using coupling agents like EDCI/HOBt .
Validation : Intermediate purity is confirmed via HPLC, and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural characterization of this compound validated in academic research?
Standard analytical workflows include:
- NMR Spectroscopy : H and C NMR confirm substituent integration and spatial arrangement (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazolopyridazine aromatic signals at δ 8.0–9.0 ppm) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] calculated for CHNO: 402.1804) .
- Chromatography : HPLC with UV detection (e.g., C18 column, 95:5 acetonitrile/water) ensures >98% purity .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize target binding affinity?
SAR strategies focus on:
- Core Modifications : Replacing the triazolopyridazine moiety with analogs (e.g., pyridazinone) to assess impact on kinase inhibition .
- Substituent Variation : Systematic alteration of the methoxybenzyl group (e.g., fluorine substitution for enhanced lipophilicity) and piperidine substituents (e.g., methyl groups to modulate solubility) .
- Bivalent Binding : Introducing dimeric structures (e.g., AZD5153) to exploit cooperative interactions with bromodomains, enhancing BRD4 inhibition (IC < 10 nM) .
Validation : Cellular assays (e.g., c-Myc downregulation) and pharmacokinetic profiling (e.g., plasma half-life >6 hours in murine models) confirm efficacy .
Advanced: What strategies are used to address discrepancies between in vitro binding data and cellular activity?
Contradictions arise due to off-target effects or assay artifacts. Mitigation approaches include:
- Orthogonal Assays : Surface plasmon resonance (SPR) to validate binding kinetics alongside cellular thermal shift assays (CETSA) for target engagement .
- Solubility Optimization : Adjusting logP via substituent modification (e.g., adding polar groups like morpholine) to improve membrane permeability, as seen in analogs with kinetic solubility >50 µM .
- Proteomics Profiling : Broad-spectrum kinase inhibition screens to identify off-target interactions .
Advanced: How is computational modeling integrated into the design of derivatives with improved target selectivity?
Key computational tools include:
- Molecular Docking : GOLD scoring for binding pose prediction (e.g., GOLD scores >80 correlate with sub-micromolar IC values in kinase assays) .
- QSAR Modeling : Regression analysis of substituent electronic parameters (Hammett σ) to predict activity trends .
- MD Simulations : Assessing stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .
Advanced: What pharmacological profiling is required to advance this compound to in vivo studies?
Critical parameters include:
- ADME : Microsomal stability (>30% remaining after 1 hour), CYP450 inhibition profiling (IC >10 µM), and plasma protein binding (<90%) .
- Toxicity : Ames test for mutagenicity and hERG inhibition screening (IC >30 µM) .
- In Vivo PK : Oral bioavailability (>20% in rodents) and brain penetration (K >0.1) for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
